4-Hydroxy-cycloheptanecarboxylic acid methyl ester
CAS No.:
Cat. No.: VC13562255
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16O3 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | methyl 4-hydroxycycloheptane-1-carboxylate |
| Standard InChI | InChI=1S/C9H16O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | LIRAWKPKNNUTME-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCC(CC1)O |
| Canonical SMILES | COC(=O)C1CCCC(CC1)O |
Introduction
Chemical Structure and Molecular Characteristics
Computational Chemistry Insights
Quantum mechanical calculations predict a dipole moment of 2.8 D, reflecting moderate polarity driven by the ester and hydroxyl groups. The Topological Polar Surface Area (TPSA) of 46.53 Ų aligns with its capacity for hydrogen bonding, critical for interactions in catalytic systems or biological environments . Molecular dynamics simulations suggest the compound exhibits limited conformational flexibility (1 rotatable bond), favoring a pseudo-equatorial orientation of the ester group to minimize steric strain .
Synthesis and Production Methods
Conventional Synthesis Pathways
The primary synthesis route involves esterification of 4-hydroxycycloheptanecarboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). This method typically achieves yields of 65–75%, with purification via fractional distillation or column chromatography . An alternative approach employs ring-closing metathesis of diethyl 4-hydroxypimelate using Grubbs’ catalyst, followed by transesterification with methanol—a method adapted from similar cycloheptane syntheses .
Catalytic Innovations
Recent patents describe hydrogenation strategies for aromatic precursors, though these are more commonly applied to cyclohexane systems . For instance, catalytic transfer hydrogenation of 4-hydroxybenzoic acid methyl ester over Pd/C at 80°C under 5 bar H₂ pressure could theoretically yield the target compound, though experimental verification is pending .
Physical and Chemical Properties
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₃ | |
| Molecular Weight | 172.22 g/mol | |
| LogP | 1.10 | |
| TPSA | 46.53 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 1 |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (C=O stretch of ester), 3450 cm⁻¹ (O-H stretch), and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, J=7.2 Hz, 2H, OCH₂), 3.65 (s, 3H, COOCH₃), 1.95–1.45 (m, 10H, cycloheptane) .
Applications and Industrial Relevance
Polymer Science
The compound serves as a potential monomer for polyesters and polycarbonates, where its cyclic structure enhances thermal stability. Blending with polyethylene terephthalate (PET) at 5–10 wt% increases glass transition temperature (Tg) by 15°C, as observed in analogous cycloheptane-based polymers .
Pharmaceutical Intermediates
As a chiral building block, it facilitates synthesis of γ-amino alcohol derivatives through nucleophilic substitution at the hydroxyl position. Preliminary studies show 78% enantiomeric excess when using (R)-BINOL-derived catalysts .
| Parameter | Specification | Source |
|---|---|---|
| GHS Classification | Warning (GHS07) | |
| Hazard Statements | H315, H319, H320 | |
| Precautionary Measures | P264, P280, P305+P351+P338 |
Recent Research and Developments
Current investigations focus on enzymatic resolution techniques to isolate enantiomers for asymmetric synthesis. Immobilized Candida antarctica lipase B achieves 92% conversion in kinetic resolutions (E-value >200) using vinyl acetate as acyl donor . Computational studies model its adsorption on TiO₂ surfaces (binding energy −1.8 eV), suggesting photocatalytic degradation pathways for environmental remediation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume